1,1'-Bi-2-naphthyl dimethanesulfonate

Organic Synthesis Medicinal Chemistry Catalysis

Chiral phosphine ligand synthesis often suffers from low yields due to poor electrophilicity of the parent BINOL diol. 1,1'-Bi-2-naphthyl dimethanesulfonate addresses this bottleneck with methanesulfonate esters exhibiting superior leaving group ability (Hammett σₚ +0.33 vs. tosylate +0.29), enabling efficient nucleophilic aromatic substitution. • Enables SNAr phosphination for BINAP and derivatives without pre-activation. • Facilitates kinetic resolution for enantiopure BINOL production. • Lower melting point (150-154°C) simplifies purification before metal complexation. • Consistent 97% purity ensures reproducible catalytic performance.

Molecular Formula C22H18O6S2
Molecular Weight 442.5 g/mol
CAS No. 182568-57-6
Cat. No. B065500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-Bi-2-naphthyl dimethanesulfonate
CAS182568-57-6
Molecular FormulaC22H18O6S2
Molecular Weight442.5 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)OS(=O)(=O)C
InChIInChI=1S/C22H18O6S2/c1-29(23,24)27-19-13-11-15-7-3-5-9-17(15)21(19)22-18-10-6-4-8-16(18)12-14-20(22)28-30(2,25)26/h3-14H,1-2H3
InChIKeyJQEOOLQENOFUCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1'-Bi-2-naphthyl dimethanesulfonate: Chemical Profile


1,1'-Bi-2-naphthyl dimethanesulfonate (CAS 182568-57-6), also known as BINOL dimesylate, is a chiral organic compound with the molecular formula C₂₂H₁₈O₆S₂ and a molecular weight of 442.50 g/mol . Structurally derived from the parent axially chiral 1,1'-bi-2-naphthol (BINOL) scaffold, this compound features two methanesulfonate (mesylate) ester groups that replace the hydroxyl moieties, significantly altering its reactivity and physical properties [1]. It is primarily utilized as a chiral ligand precursor, a building block for advanced chiral catalysts, and an electrophilic partner in stereospecific transformations, making it a critical intermediate for research and industrial applications requiring high enantiomeric purity [2].

1,1'-Bi-2-naphthyl dimethanesulfonate: Distinct from BINOL and Other Sulfonates


Direct substitution of 1,1'-Bi-2-naphthyl dimethanesulfonate with its parent diol, BINOL, or with alternative sulfonate esters such as the tosylate or triflate derivatives is not chemically or practically equivalent. The conversion of the hydroxyl groups in BINOL to methanesulfonate esters fundamentally alters the compound's electronic nature, leaving group ability, and physical properties. BINOL itself exhibits a much higher melting point (205–221 °C) [1] and lacks the electrophilic character required for nucleophilic substitution reactions that are central to many synthetic routes [2]. In contrast, the mesylate groups confer a significantly lower melting point (150–154 °C) and dramatically enhance leaving group ability, as quantified by Hammett substituent constants [3]. Compared to other sulfonates like the tosylate, the mesylate exhibits a higher σₚ value (+0.33 vs. +0.29), indicating superior electron-withdrawing capability and thus greater reactivity in SN₁ and SN₂ pathways [3]. These quantifiable differences in reactivity and physical state mandate the use of the specific compound to achieve desired reaction outcomes and process efficiencies.

1,1'-Bi-2-naphthyl dimethanesulfonate: Quantitative Evidence


Superior Leaving Group Ability

The methanesulfonate (mesylate) groups of 1,1'-Bi-2-naphthyl dimethanesulfonate provide a significantly better leaving group compared to the hydroxyl groups of the parent BINOL, and a quantifiably higher reactivity compared to the tosylate analog. The Hammett σₚ constant, a measure of electron-withdrawing inductive effect which correlates with leaving group ability in SN₁ reactions, is +0.33 for the mesylate group, compared to +0.29 for the tosylate group [1]. In a model system, relative rates of solvolysis for 1-phenylethyl substrates in 80% ethanol-water spanned a range of 10¹⁶, with mesylates demonstrating superior reactivity over both bromides and chlorides [2]. This data demonstrates the mesylate's enhanced electrophilicity, enabling nucleophilic substitution reactions that are impossible or highly inefficient with the parent diol or less reactive sulfonates.

Organic Synthesis Medicinal Chemistry Catalysis

Lower Melting Point and Air Sensitivity

The conversion of BINOL to its dimethanesulfonate ester results in a substantial alteration of physical properties, which can be advantageous for purification and handling. The melting point of 1,1'-Bi-2-naphthyl dimethanesulfonate is reported as 150–154 °C , which is significantly lower than that of the parent BINOL (reported range: 205–221 °C) [1]. Furthermore, the compound is noted to be air-sensitive , a property not typically associated with BINOL, which can be stored at room temperature. This lower melting point facilitates easier recrystallization and purification under milder thermal conditions, while the air sensitivity mandates an inert atmosphere for certain operations, a characteristic that can be exploited for selective reactions or handling protocols.

Process Chemistry Material Science Chiral Resolution

Commercial Purity and Availability

For procurement, the compound is commercially available with a defined purity specification, which is essential for reproducibility in research and development. A primary commercial source, Sigma-Aldrich, offers the racemic mixture with a minimum purity of 97% . This level of purity is suitable for a wide range of synthetic applications as a chiral ligand precursor without requiring additional purification. While the pure enantiomers (S)-(+)- and (R)-(-)- are also available (CAS 871231-47-9 and 871231-48-0, respectively) , the racemic form provides a cost-effective entry point for method development or for applications where the chiral resolution occurs at a later stage.

Chemical Sourcing Analytical Chemistry Asymmetric Catalysis

1,1'-Bi-2-naphthyl dimethanesulfonate: Applications


Chiral Phosphine Ligand Synthesis

1,1'-Bi-2-naphthyl dimethanesulfonate serves as a critical electrophilic precursor for the synthesis of highly valuable chiral ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives. The excellent leaving group ability of the mesylate moiety [1] enables efficient nucleophilic aromatic substitution with diarylphosphine nucleophiles. This is a key differentiator from the parent BINOL, which requires more forcing conditions or pre-activation. The resulting chiral phosphine ligands are indispensable in asymmetric hydrogenation and cross-coupling reactions, which are cornerstone technologies in pharmaceutical and fine chemical manufacturing. The lower melting point of the dimethanesulfonate also facilitates purification of the ligand precursors before metal complexation.

Enantiopure Building Blocks via Kinetic Resolution

The racemic mixture of 1,1'-Bi-2-naphthyl dimethanesulfonate is an ideal substrate for kinetic resolution processes. Its enhanced electrophilicity allows for selective enzymatic or chemical hydrolysis of one enantiomer, enabling the efficient production of enantiopure BINOL or other derivatives. The distinct physical properties, including the 150–154 °C melting point , provide a convenient handle for monitoring reaction progress and purifying the resolved products through crystallization. This application leverages the compound's commercial availability at 97% purity to deliver high-value chiral intermediates for drug discovery and materials science.

Chiral Stationary Phase Development

The BINOL scaffold, when functionalized with reactive groups like methanesulfonate, can be immobilized onto solid supports (e.g., silica gel or polymers) to create novel chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). The mesylate groups provide a reactive handle for covalent linkage to amine- or thiol-functionalized supports via nucleophilic substitution [1]. The resulting CSPs are crucial for analytical and preparative-scale enantioseparation of chiral pharmaceuticals and agrochemicals. The well-defined purity of the starting material ensures the production of a CSP with consistent and predictable chiral recognition properties.

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